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Abstract: This application note details a rapid and non-destructive method for the quantitative
determination of sesamol in various edible oils using Fourier Transform Infrared (FTIR)
spectroscopy combined with chemometric analysis. Sesamol, a primary antioxidant compound
found in sesame oil, contributes significantly to its oxidative stability.[1][2] This method provides
an efficient alternative to traditional chromatographic techniques for quality control and
authenticity assessment of edible oils. The protocol outlines sample preparation, spectral
acquisition, and the development of a robust calibration model using Partial Least Squares
(PLS) regression. The results demonstrate that FTIR spectroscopy is an accurate and efficient
method for quantifying minor components like sesamol in complex oil matrices.[3][4]

Principle of the Method

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation
by a sample, generating a unique spectral fingerprint based on its molecular composition.
While the complex matrix of edible oils produces overlapping spectral bands, subtle differences
related to the concentration of minor components like sesamol can be detected.

However, direct quantification from a single spectral peak is often impossible due to this
complexity. Therefore, FTIR is coupled with multivariate calibration techniques, such as Partial
Least Squares (PLS) regression. PLS is a chemometric method that correlates the entire FTIR
spectral data (X-variables) with the known concentration of the analyte (Y-variable, i.e.,
sesamol concentration) in a set of calibration standards.[5] A predictive model is built from this
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correlation, which can then be used to determine the sesamol concentration in unknown
samples from their FTIR spectra.[6]

Experimental Protocols

This section provides a detailed methodology for the determination of sesamol in edible oils,
based on established protocols.[4][6]

Apparatus and Materials

e Apparatus:

[¢]

Fourier Transform Infrared (FTIR) Spectrometer equipped with a detector like deuterated
triglycine sulfate (DTGS).

[¢]

Transmission cell with Sodium Chloride (NaCl) windows.

[¢]

Computer with chemometric software (e.g., TQ Analyst, Pirouette, or similar).

o

Analytical balance.

o

Volumetric flasks and pipettes.
e Reagents and Samples:
o Sesamol standard (=98% purity).
o Edible oils for analysis (e.g., sesame oil, refined palm olein, groundnut oil).

o Solvent for cleaning (e.g., hexane or acetone).

Preparation of Calibration Standards

e Stock Solution: Prepare a stock solution of sesamol in a suitable oil matrix (e.g., refined,
bleached, and deodorized palm olein or groundnut oil, which do not naturally contain
sesamol).[4] For example, accurately weigh 100 mg of sesamol and dissolve it in 100 g of
oil to get a 1000 mg/kg (ppm) stock solution.
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e Working Standards: Create a series of calibration standards by spiking a base oil with the
sesamol stock solution to cover a concentration range of 0 to 1000 mg/kg.[6] Prepare at
least 5-7 concentration levels to ensure a robust calibration model.

e Homogenization: Ensure each standard is thoroughly mixed to guarantee homogeneity.

FTIR Spectral Acquisition

e Instrument Setup:
o Turn on the FTIR spectrometer and allow it to stabilize.

o Set the spectral acquisition range, typically in the mid-IR region (e.g., 4000 cm~* to 650
cm=1).[7]

o Configure scanning parameters: 32 scans with a resolution of 8 cm~1 is a common setting.

[71[8]
o Background Spectrum: Collect a background spectrum of the empty, clean transmission cell.
o Sample Measurement:
o Inject the oil sample (standard or unknown) into the transmission cell.
o Ensure no air bubbles are present in the light path.
o Place the cell in the spectrometer and acquire the sample spectrum.

o Between samples, thoroughly clean the cell with a suitable solvent (e.g., hexane) and dry
it completely to prevent cross-contamination.[3]

Chemometric Analysis and Model Validation

o Data Import: Import the acquired FTIR spectra of the calibration standards and their
corresponding sesamol concentrations into the chemometric software.

e Model Development:
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o Use the Partial Least Squares (PLS) regression algorithm to build a calibration model.[6]
The software will correlate the spectral data with the concentration values.

o Select the appropriate spectral regions that show the most significant correlation to
sesamol concentration, as suggested by correlation and variance spectra.[3]

o Model Validation:

o Validate the calibration model to ensure its predictive accuracy. A common method is
"leave-one-out” cross-validation.[4][6] In this technique, one standard is removed from the
calibration set, a model is built with the remaining standards, and the concentration of the
removed standard is predicted. This process is repeated for all standards.

o Evaluate the model's performance based on key statistical parameters:
» Coefficient of Determination (R?): Should be close to 1, indicating a strong correlation.
» Standard Error of Calibration (SEC): Measures the error of the calibration model.

» Standard Error of Prediction (SEP) or Root Mean Square Error of Prediction (RMSEP):
Measures the predictive accuracy of the model during validation. Lower values indicate
a better model.[3][8]

Data Presentation

The performance of the PLS calibration models for determining sesamol in different edible oils
is summarized below. The data demonstrates a high degree of accuracy and correlation.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


http://irep.iium.edu.my/7224/
https://www.benchchem.com/product/b190485?utm_src=pdf-body
https://www.researchgate.net/publication/381161415_Application_of_FTIR_Spectroscopy_in_Determining_Sesamol_in_Sesame_Seed_Oil
https://www.researchgate.net/publication/226810688_Application_of_FTIR_spectroscopy_in_determining_sesamol_in_sesame_seed_oil
http://irep.iium.edu.my/7224/
https://www.researchgate.net/publication/381161415_Application_of_FTIR_Spectroscopy_in_Determining_Sesamol_in_Sesame_Seed_Oil
https://scispace.com/pdf/the-employment-of-ftir-spectroscopy-and-chemometrics-for-1prdc2it6y.pdf
https://www.benchchem.com/product/b190485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Coefficie

Coefficie

Experimental Workflow Diagram

Sesamol Standard Standard
nt of nt of
Concentr . Error of . Error of
. . . Determin . . Determin L. Referenc
Oil Matrix ation . Calibratio . Predictio
ation (R?) ation (R?)
Range . . n (SEC) L n (SEP)
(Calibrati (Validatio
(mgl/kg) (mg/1009) (mg/100g)
on) n)
Sesame
oil 0-1000 0.9947 6.07 0.9897 5.30 [3][4]
|
Palm Olein
0 - 1000 0.9940 5.88 0.9598 4.31 [3][4]
(RBDPOQO)
Groundnut
o 0 - 1000 0.9662 4.24 0.9586 3.96 [3]14]
|
Visualizations

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.researchgate.net/publication/381161415_Application_of_FTIR_Spectroscopy_in_Determining_Sesamol_in_Sesame_Seed_Oil
https://www.researchgate.net/publication/226810688_Application_of_FTIR_spectroscopy_in_determining_sesamol_in_sesame_seed_oil
https://www.researchgate.net/publication/381161415_Application_of_FTIR_Spectroscopy_in_Determining_Sesamol_in_Sesame_Seed_Oil
https://www.researchgate.net/publication/226810688_Application_of_FTIR_spectroscopy_in_determining_sesamol_in_sesame_seed_oil
https://www.researchgate.net/publication/381161415_Application_of_FTIR_Spectroscopy_in_Determining_Sesamol_in_Sesame_Seed_Oil
https://www.researchgate.net/publication/226810688_Application_of_FTIR_spectroscopy_in_determining_sesamol_in_sesame_seed_oil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Preparation

Prepare Sesamol Standards Prepare Unknown
(0-1000 mg/kg in Base Oil) Oil Samples

2. FTIR

nalysis

Acquire FTIR Spectra
(4000-650 cm-1)

3. Chemomefric Modeling

Build PLS
Calibration Model

'

Cross-Validate Model
(Leave-one-out)

4, Quan$ﬁcation

Predict Sesamol Concentration
in Unknown Samples

Final Report:
Sesamol Content (mg/kg)

Click to download full resolution via product page

Caption: Workflow for sesamol quantification in oil using FTIR.

Logical Relationship Diagram

Correlates spectral data _ _ Predicts concentration
FTIR Spectrum of Oil with known concentrations Chemometric Processing from spectrum g Predicted Sesamol
(Raw Data) (Partial Least Squares Regression Modejy” gl Concentration (mg/kg)

Click to download full resolution via product page

Caption: Core logic of the FTIR-chemometric analysis method.

Conclusion
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The combination of FTIR spectroscopy and PLS regression offers a powerful analytical tool for
the rapid and accurate quantification of sesamol in edible o0ils.[6][9] This method requires
minimal sample preparation, avoids the use of solvents, and provides results in minutes. Its
high accuracy and reliability, as demonstrated by the strong correlation coefficients and low
prediction errors, make it highly suitable for routine quality control in the food and
pharmaceutical industries.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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